4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride
Overview
Description
4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride is a heterocyclic organic compound with a molecular formula of C8H15ClN2O2S and a molecular weight of 238.74 g/mol . This compound is known for its wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride involves several steps. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to produce 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Industrial production methods often employ multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include ethanol, acetonitrile, oxalyl chloride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with specific enzymes and receptors in biological systems . This interaction leads to the modulation of various biochemical pathways, resulting in its diverse biological activities .
Comparison with Similar Compounds
4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride is unique due to its specific structure and pharmacological properties. Similar compounds include other thiazolidine derivatives, such as:
Thiazolidin-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidinedione: Used as antidiabetic agents due to their ability to modulate peroxisome proliferator-activated receptor gamma (PPAR-γ) activity.
These compounds share similar structural features but differ in their specific biological activities and applications .
Properties
IUPAC Name |
morpholin-4-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDBIPXDVKCFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CSCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078163-18-4 | |
Record name | Methanone, 4-morpholinyl-4-thiazolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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